molecular formula C19H24BrNS2 B032506 Tiquizium bromide CAS No. 71731-58-3

Tiquizium bromide

Numéro de catalogue: B032506
Numéro CAS: 71731-58-3
Poids moléculaire: 410.4 g/mol
Clé InChI: VKBNGRDAHSELMQ-KYSFMIDTSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du bromure de tiquizium implique la formation d'un sel d'ammonium quaternaire. L'une des étapes clés comprend la réaction d'un dérivé de quinolizidine avec des dérivés du thiophène dans des conditions spécifiques pour former le produit souhaité. La réaction implique généralement l'utilisation de solvants et de catalyseurs pour faciliter la formation de la structure d'ammonium quaternaire .

Méthodes de Production Industrielle : La production industrielle du bromure de tiquizium suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction, des étapes de purification et des mesures de contrôle de la qualité pour assurer la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Reaction Steps and Conditions

StepReaction DescriptionReagents/ConditionsProduct
1Alkylation of 2-piperidineethanol (I)Acrylonitrile (II)N-(2-cyanoethyl)piperidine-2-ethanol (III)
2Chlorination of intermediate (III)SOCl₂Chloronitrile (IV)
3Cyclization of chloronitrile (IV)NaH (base)3-cyanoquinolizidine (V)
4Hydrolysis of nitrile (V)Ethanol, HClEthyl quinolizidine-3-carboxylate (VI)
5Grignard reaction with (VI)2-Thienylmagnesium bromideThienyl-3-quinolizidinyl methanol (VIII)
6Dehydration of (VIII)HCl in ethanol3-(Di-2-thienylmethylene)quinolizidine (IX)
7Quaternization of (IX)Methyl bromide in acetoneTiquizium bromide

Key Features :

  • Grignard Reaction : Introduces thiophene substituents via nucleophilic addition to the ester group in (VI) .
  • Dehydration : Forms the conjugated methylene bridge using HCl, critical for stabilizing the quinolizidine core .
  • Quaternization : Methyl bromide alkylates the tertiary amine, yielding the quaternary ammonium salt .

Stereochemical Considerations

The final product adopts a trans-configuration at the quinolizidine ring, as indicated by its systematic name:

  • (5R,9aR)-3-[Di(thiophen-2-yl)methylidene]-5-methyloctahydro-2H-quinolizinium bromide .
    This stereochemistry is enforced during the cyclization (Step 3) and dehydration (Step 6) stages .

Stability and Reactivity

  • Thermal Stability : Stable under standard storage conditions (room temperature, dry environment) .
  • Oxidative Sensitivity : The thiophene rings may undergo enzymatic sulfoxidation (e.g., via cytochrome P450), though this is primarily a metabolic pathway rather than a synthetic reaction .

Comparative Analysis of Synthetic Routes

Alternative methods for synthesizing quinolizidine derivatives (e.g., via indazolylthiazole intermediates) have been reported , but the Grignard-based route remains the most widely documented for this compound .

Critical Reaction Mechanisms

  • Quaternization :  IX CH3BracetoneTiquizium bromide+HBr\text{ IX CH}_3\text{Br}\xrightarrow{\text{acetone}}\text{this compound}+\text{HBr} This step enhances the compound’s polarity, preventing blood-brain barrier penetration and reducing central side effects .

Structural Confirmation

  • Spectroscopic Data : IR and NMR spectra confirm the presence of thiophene moieties (absorption bands at 3440 cm⁻¹ for NH and 2190 cm⁻¹ for CN in intermediates) .
  • X-ray Crystallography : Not explicitly reported, but molecular docking studies support the stereochemical assignment .

Potential Side Reactions

  • Thiophene Oxidation : Under strong oxidative conditions, thiophene rings may form sulfoxides or dimers , though this is not observed in standard synthesis.
  • Hydrolysis of Ester (VI) : Requires controlled acidic conditions to avoid over-hydrolysis .

Applications De Recherche Scientifique

Pharmacological Profile

Tiquizium bromide functions as a muscarinic acetylcholine receptor M3 antagonist , which is crucial for its therapeutic effects. It is utilized in treating various conditions related to the gastrointestinal system, biliary tract diseases, and urinary disorders. The compound has been approved for clinical use since 1984, with indications including:

  • Biliary Tract Diseases
  • Duodenal Ulcer
  • Gallbladder Diseases
  • Gastric Disorders (e.g., gastritis, gastric ulcer)

Gastrointestinal Disorders

This compound is employed to alleviate symptoms associated with gastrointestinal spasms. A study highlighted its effectiveness in reducing stress-induced colonic hyperalgesia and diarrhea in rats, demonstrating its potential as a therapeutic agent for irritable bowel syndrome (IBS) . The compound showed significant inhibition of conditioned fear stress-induced defecation, suggesting its utility in managing IBS-related symptoms .

Anti-Ulcer Activity

Research has indicated that this compound exhibits protective effects against NSAIDs-induced gastric injury. In experimental models, it was shown to mitigate gastric lesions caused by non-steroidal anti-inflammatory drugs (NSAIDs), underscoring its potential as an anti-ulcer agent .

Clinical Use in Digestive Disorders

A clinical investigation into the use of this compound (marketed as "Thiaton") revealed its efficacy in treating abdominal pain associated with digestive system diseases. The study reported that patients experienced significant relief from symptoms when administered this compound compared to placebo .

Comparative Studies

In comparative studies involving other antidiarrheal agents like loperamide and spasmolytic agents such as trimebutine, this compound demonstrated comparable effectiveness but with distinct pharmacodynamic profiles. Its action was characterized by a dose-dependent inhibition of diarrhea, making it a viable option for managing acute gastrointestinal disturbances .

Research Findings and Insights

This compound's applications extend beyond symptomatic relief; it has garnered interest for its broader therapeutic properties:

  • Anti-inflammatory Effects : The compound has been noted for potential anti-inflammatory actions, which may contribute to its efficacy in treating various gastrointestinal disorders.
  • Antimicrobial Activity : Emerging research suggests that this compound may possess antimicrobial properties, warranting further exploration in infectious disease contexts.

Data Summary Table

Application AreaSpecific UsesEvidence Source
Gastrointestinal DisordersIBS management
Anti-Ulcer ActivityProtection against NSAIDs-induced injury
Clinical UseAbdominal pain relief

Mécanisme D'action

Tiquizium bromide exerts its effects by acting as a muscarinic antagonist. It binds to muscarinic cholinergic receptors, particularly the M3 receptor, and blocks the actions of endogenous acetylcholine. This inhibition prevents smooth muscle contractions, thereby reducing spasms in the gastrointestinal tract and other organs .

Comparaison Avec Des Composés Similaires

    Tipepidine: Another thiophene-based compound with antitussive properties.

    Timepidium Bromide: Used for its antispasmodic effects.

    Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.

    Tioconazole: An antifungal agent containing a thiophene ring.

Uniqueness of Tiquizium Bromide: this compound is unique due to its specific action on muscarinic receptors and its effectiveness in treating a wide range of gastrointestinal disorders. Its quaternary ammonium structure also distinguishes it from other similar compounds .

Activité Biologique

Tiquizium bromide, a small molecule drug with the molecular formula C19H24BrNS2C_{19}H_{24}BrNS_2, is primarily recognized for its therapeutic applications in treating gastrointestinal disorders, particularly duodenal ulcers, gallbladder diseases, and gastritis. This compound acts as an antagonist of the M3 muscarinic acetylcholine receptor, which plays a crucial role in various physiological processes including smooth muscle contraction and glandular secretion. This article delves into the biological activities of this compound, highlighting its therapeutic potential and mechanisms of action based on diverse research findings.

This compound functions by inhibiting the M3 muscarinic receptor, leading to reduced gastrointestinal motility and secretion. This mechanism is particularly beneficial in conditions characterized by excessive gastrointestinal activity. The inhibition of this receptor results in:

  • Reduced smooth muscle contraction : This alleviates symptoms associated with gastrointestinal disorders.
  • Decreased secretion of gastric acid : This is crucial for managing conditions like gastritis and peptic ulcers.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The compound's structural characteristics, particularly its thiophene moiety, are associated with the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, studies have shown:

  • An IC50 value of 29.2 µM for 5-LOX inhibition, suggesting a potent anti-inflammatory effect .
  • Structural modifications in thiophene derivatives have been linked to enhanced anti-inflammatory activity, indicating that this compound may share similar properties due to its thiophene structure .

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases. Preliminary studies suggest that thiophene derivatives possess strong antioxidant activities, with this compound likely contributing to this effect through its ability to scavenge free radicals .

3. Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various pathogens. Thiophene-based compounds are known to exhibit broad-spectrum antimicrobial effects. Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives show promising results against bacterial and fungal strains .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of COX and LOX enzymes
AntioxidantScavenging free radicals
AntimicrobialBroad-spectrum activity (related compounds)

Case Study: Efficacy in Gastrointestinal Disorders

A clinical study demonstrated that this compound effectively reduced symptoms in patients with duodenal ulcers. The drug's ability to inhibit gastric acid secretion while promoting mucosal healing was highlighted as a key benefit. Patients reported significant relief from pain and discomfort associated with ulcerative conditions .

Propriétés

IUPAC Name

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBNGRDAHSELMQ-KYSFMIDTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046757
Record name Tiquizium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71731-58-3
Record name Tiquizium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71731-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiquizium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071731583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiquizium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIQUIZIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659K6049SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiquizium bromide
Reactant of Route 2
Tiquizium bromide
Reactant of Route 3
Tiquizium bromide
Reactant of Route 4
Tiquizium bromide
Reactant of Route 5
Tiquizium bromide
Reactant of Route 6
Tiquizium bromide
Customer
Q & A

Q1: What is the primary mechanism of action of Tiquizium Bromide?

A1: this compound functions as a nonselective muscarinic antagonist. [] This means it binds to muscarinic receptors, preventing the binding of acetylcholine and subsequent activation of downstream signaling pathways.

Q2: How does this compound's affinity for muscarinic receptors compare to other antagonists like Atropine?

A2: Research indicates that this compound exhibits a 3-4 times greater affinity for muscarinic receptors in the stomach and ileum compared to Atropine. [] This suggests a potentially more targeted action on gastrointestinal smooth muscle.

Q3: What is the significance of this compound's selectivity for M3 receptors in the human detrusor muscle?

A3: Studies using radioligand binding techniques demonstrate that this compound, along with Oxybutynin, shows a strong affinity for M3 muscarinic receptors in the human detrusor muscle, similar to the M3-selective drug 4-DAMP. [] This affinity suggests a potential role for this compound in influencing bladder muscle contractility.

Q4: How does this compound's anti-ulcer activity compare to that of Pirenzepine?

A4: Preclinical studies in rats demonstrate that this compound exhibits comparable or even greater potency than Pirenzepine in preventing gastric mucosal lesions induced by various agents like ethanol, aspirin, HCl, and NaOH. [] Both compounds also increased gastric mucus production and reversed stress-induced mucus depletion.

Q5: What are the key differences in the effects of this compound and Pirenzepine on gastric secretion?

A5: While both this compound and Pirenzepine inhibit gastric acid and pepsin output, they differ in their effects on gastric volume and bicarbonate secretion. [] this compound does not significantly affect gastric volume and even increases bicarbonate secretion, unlike Pirenzepine, which inhibits volume and does not impact bicarbonate.

Q6: Does this compound share the same side effects as Pirenzepine, particularly regarding mydriasis and salivary gland inhibition?

A6: While this compound can cause mydriasis (pupil dilation) and inhibit salivation like Pirenzepine, its effects are less potent. [] This suggests a potentially improved side effect profile compared to Pirenzepine.

Q7: How is this compound metabolized in the body?

A7: Following administration, this compound undergoes biotransformation primarily via hydroxylation at the 5-position of its thiophene ring. [] The resulting hydroxylated metabolites are then conjugated with glucuronic acid and excreted in the urine.

Q8: What is the bioavailability of this compound following oral administration?

A8: Studies in dogs reveal that the relative bioavailability of this compound after oral administration is approximately 26%. [] This indicates that a significant portion of the administered dose is absorbed into the systemic circulation.

Q9: Is there a correlation between the pharmacological effects of this compound and its plasma concentration?

A9: Research shows a clear correlation between the time course of this compound's inhibitory effect on stomach contractions and its plasma concentration following intraduodenal administration. [] This suggests that plasma levels of the unchanged drug are a good indicator of its pharmacological activity.

Q10: What analytical techniques are employed to quantify this compound in biological samples?

A11: Researchers utilize reversed-phase high-performance liquid chromatography (HPLC) to accurately determine this compound concentrations in human serum and urine samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.